2-fluoro-N-[2-(3-pyridinyl)-3H-benzimidazol-5-yl]benzamide
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Overview
Description
2-fluoro-N-[2-(3-pyridinyl)-3H-benzimidazol-5-yl]benzamide is an organohalogen compound and a carbonyl compound.
Scientific Research Applications
Synthesis and Characterization
- A study conducted by Achugatla, Ghashang, and Guhanathan (2017) focused on the synthesis and characterization of N-(3-(8-bromoimidazo[1, 2a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives, providing insights into the structural properties and analytical methods relevant to similar compounds like 2-fluoro-N-[2-(3-pyridinyl)-3H-benzimidazol-5-yl]benzamide (Achugatla, Ghashang, & Guhanathan, 2017).
Radiosynthesis and Clinical Applications
- The work of Ohkubo et al. (2021) detailed the automated radiosynthesis of radiotracers containing 3-fluoro-2-hydroxypropyl moiety, demonstrating techniques that could potentially apply to the synthesis of related compounds for clinical imaging purposes (Ohkubo et al., 2021).
Potent Inhibitors in Medicinal Chemistry
- Penning et al. (2010) identified a series of compounds, including (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide, as potent inhibitors for poly(ADP-ribose) polymerase (PARP), underlining the therapeutic potential of similar benzamide derivatives in oncology (Penning et al., 2010).
Application in Neurological Imaging
- Kepe et al. (2006) utilized a compound structurally similar to this compound as a molecular imaging probe for quantifying serotonin 1A receptors in Alzheimer's disease patients. This highlights its potential application in neurological imaging and diagnostics (Kepe et al., 2006).
Properties
Molecular Formula |
C19H13FN4O |
---|---|
Molecular Weight |
332.3 g/mol |
IUPAC Name |
2-fluoro-N-(2-pyridin-3-yl-3H-benzimidazol-5-yl)benzamide |
InChI |
InChI=1S/C19H13FN4O/c20-15-6-2-1-5-14(15)19(25)22-13-7-8-16-17(10-13)24-18(23-16)12-4-3-9-21-11-12/h1-11H,(H,22,25)(H,23,24) |
InChI Key |
RCXGQDPHZKTBKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CN=CC=C4)F |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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